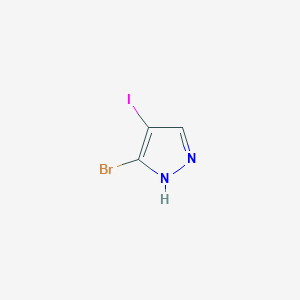

3-bromo-4-iodo-1H-pyrazole

Description

BenchChem offers high-quality 3-bromo-4-iodo-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-4-iodo-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-iodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrIN2/c4-3-2(5)1-6-7-3/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXJYBLZNXJFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310954 | |

| Record name | 3-Bromo-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27258-15-7 | |

| Record name | 3-Bromo-4-iodo-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27258-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-bromo-4-iodo-1H-pyrazole CAS number and properties

Technical Monograph & Application Guide

Executive Summary

In the architecture of fragment-based drug discovery (FBDD), 3-bromo-4-iodo-1H-pyrazole (CAS: 27258-15-7) serves as a premier "linchpin" scaffold. Its value lies not merely in its structural rigidity, but in its orthogonal reactivity profile . The electronic differentiation between the C4-iodine and C3-bromine atoms allows medicinal chemists to perform sequential, regioselective cross-coupling reactions. This capability enables the rapid generation of diverse heteroaryl libraries, particularly in the development of kinase inhibitors where the pyrazole moiety often mimics the adenine hinge-binding region of ATP.

Identity & Physicochemical Profile[1][2][3]

The dual-halogenated nature of this scaffold significantly alters its electronic properties compared to the parent pyrazole. The electron-withdrawing nature of the halogens increases the acidity of the N1-proton, necessitating careful selection of bases during functionalization.

Table 1: Core Technical Specifications

| Property | Specification | Notes |

| CAS Number | 27258-15-7 | Primary identifier for the 1H-tautomer. |

| IUPAC Name | 3-Bromo-4-iodo-1H-pyrazole | Numbering prioritizes N1; C4 is the beta-position. |

| Molecular Formula | C₃H₂BrIN₂ | |

| Molecular Weight | 272.87 g/mol | High halogen mass contribution. |

| Appearance | Off-white to pale yellow solid | Photosensitive; store in amber vials. |

| Melting Point | 138–142 °C | Varies slightly by crystalline polymorph. |

| Predicted pKa | ~11.5 (N-H) | More acidic than pyrazole (pKa ~14) due to -I/-Br induction. |

| Solubility | DMSO, DMF, MeOH, EtOAc | Poor solubility in water and non-polar alkanes. |

Synthetic Routes & Production

Causality: The synthesis relies on the inherent nucleophilicity of the pyrazole C4 position. While direct halogenation of pyrazole is possible, controlling regioselectivity to get the specific 3-bromo-4-iodo isomer requires a stepwise approach starting from 3-bromopyrazole.

Primary Route: Electrophilic Iodination of 3-Bromopyrazole

The most robust industrial route utilizes N-iodosuccinimide (NIS) or molecular iodine (

-

Starting Material: 3-Bromo-1H-pyrazole (CAS 14521-80-3).[1]

-

Mechanism: The C4 carbon is the most electron-rich position (HOMO coefficient highest at C4). Electrophilic attack by

occurs exclusively at C4. -

Reagents: NIS in Acetonitrile (MeCN) or DMF is preferred over

/base to avoid poly-iodination or oxidation side products.

Critical Insight: Unlike 3,4-dibromopyrazole, the 3-bromo-4-iodo analog is designed for differentiation. If you use 3,4-dibromo, you rely on subtle steric/electronic differences for selectivity. With 3-bromo-4-iodo, the weaker C-I bond (approx. 57 kcal/mol) vs. C-Br (approx. 69 kcal/mol) guarantees C4 selectivity during metal-catalyzed couplings.

Chemoselectivity & Orthogonal Functionalization

This section details the logical flow of building complex molecules using this scaffold. The reactivity order is: N1-H (Deprotonation) > C4-I (Oxidative Addition) > C3-Br (Oxidative Addition).

The Reactivity Hierarchy

-

N-Protection (Step 0): The acidic N-H must often be masked (SEM, THP, Boc, or Methyl) to prevent catalyst poisoning or N-arylation during Suzuki couplings.

-

C4-Functionalization (Step 1): Palladium(0) inserts into the C-I bond rapidly at mild temperatures (RT to 60°C). The C-Br bond remains intact.

-

C3-Functionalization (Step 2): Under forcing conditions (90°C+, specialized ligands like SPhos or XPhos), the C-Br bond undergoes oxidative addition.

Workflow Visualization

The following diagram illustrates the sequential assembly logic.

Caption: Sequential functionalization strategy leveraging bond-dissociation energy differences between C-I and C-Br.

Experimental Protocols

Protocol A: Regioselective C4-Suzuki Coupling

Objective: Install an aryl group at C4 while leaving the C3-bromide intact for future elaboration.

Materials:

-

1.0 eq 3-Bromo-4-iodo-1-(SEM)-pyrazole (Protected scaffold)

-

1.1 eq Arylboronic acid

-

0.05 eq Pd(PPh₃)₄ (Tetrakis)[2]

-

2.0 eq Na₂CO₃ (2M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or 1,4-Dioxane

Methodology:

-

Degassing: Charge the reaction vessel with the pyrazole, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Reasoning: Pd(0) is oxygen-sensitive; oxygen promotes homocoupling of boronic acids.

-

Solvation: Add degassed DME and aqueous Na₂CO₃.

-

Reaction: Heat to 60°C for 4–6 hours.

-

Control Point: Monitor by LC-MS.[3] Do not exceed 80°C. Higher temperatures may begin to activate the C3-bromide, leading to bis-coupling or polymerization.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

-

Purification: Silica gel chromatography (Hexane/EtOAc). The mono-coupled product is usually less polar than the starting material.

Protocol B: Self-Validating Purity Check

Before proceeding to Step 2 (C3-coupling), confirm the integrity of the C-Br bond.

-

1H NMR Signature: Look for the disappearance of the C4-H signal (if referencing the precursor) and the retention of the specific splitting pattern of the new aryl group.

-

Mass Spec: The isotopic pattern is diagnostic. A mono-brominated product must show the characteristic 1:1 doublet (M and M+2) due to ⁷⁹Br and ⁸¹Br isotopes. If this pattern is lost, you have likely lost the bromine.

Medicinal Chemistry Applications

Kinase Inhibitor Design: The pyrazole ring is a classic bioisostere for the imidazole ring in purines (adenine).

-

C4 Vector: Usually points into the solvent-exposed region or towards the gatekeeper residue, allowing for solubilizing groups (e.g., piperazines).

-

C3 Vector: Often directs substituents into the hydrophobic back-pocket of the ATP binding site.

-

Example Class: This scaffold is structurally relevant to the synthesis of ALK inhibitors (like Crizotinib analogs) and Janus Kinase (JAK) inhibitors.

Fragment-Based Drug Discovery (FBDD): 3-bromo-4-iodo-1H-pyrazole acts as a "linking node." Researchers can grow the molecule in one direction (C4), assess binding affinity (SPR or NMR), and then grow in the orthogonal direction (C3) to optimize potency.

References

-

Apollo Scientific. (2024). Safety Data Sheet: 3-Bromo-4-iodo-1H-pyrazole. Retrieved from

-

Sigma-Aldrich. (2024).[4] Product Specification: 3-Bromo-4-iodo-1H-pyrazole. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77022 (4-Iodopyrazole analogs). Retrieved from

-

Langer, P. et al. (2016).[5][6] Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. Retrieved from

- Heller, S. T., & Natarajan, S. R. (2006). Regioselective Synthesis of 3,4-Disubstituted Pyrazoles. Organic Letters. (Contextual grounding for regioselectivity mechanisms).

Sources

- 1. chemscene.com [chemscene.com]

- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 784193-37-9|3-Bromo-4-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]

- 4. 3-Bromo-4-iodo-1H-pyrazole Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 27258-15-7 [sigmaaldrich.com]

- 5. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

3-bromo-4-iodo-1H-pyrazole molecular weight and formula

This guide details the physicochemical profile, synthetic pathways, and chemo-selective utility of 3-bromo-4-iodo-1H-pyrazole , a critical scaffold in fragment-based drug discovery (FBDD).

Core Identity & Physicochemical Profile[1][2][3]

3-bromo-4-iodo-1H-pyrazole is a di-halogenated heterocyclic building block characterized by its "orthogonal" reactivity. The presence of two distinct halogen atoms (iodine at C4, bromine at C3) creates a hierarchy of reactivity, enabling highly selective sequential cross-coupling reactions without the need for protecting group manipulation between steps.

1. Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 3-Bromo-4-iodo-1H-pyrazole | Tautomerizes; often supplied as a mixture or defined by N-substitution in derivatives. |

| CAS Number | 27258-15-7 | Primary identifier for commercial procurement.[1] |

| Molecular Formula | ||

| Molecular Weight | 272.87 g/mol | Exact Mass: 271.84 g/mol |

| Physical State | Off-white to pale yellow solid | Light-sensitive; store in amber vials under inert atmosphere. |

| Melting Point | 138–142 °C | Varies slightly based on purity/recrystallization solvent. |

| Acidity ( | ~11.5 (NH) | The electron-withdrawing halogens increase acidity relative to unsubstituted pyrazole ( |

Synthetic Accessibility & Manufacturing

The synthesis of 3-bromo-4-iodo-1H-pyrazole relies on the inherent nucleophilicity differences within the pyrazole ring. Electrophilic Aromatic Substitution (EAS) occurs preferentially at the C4 position due to the electronic enrichment provided by the nitrogen lone pairs.

Mechanism of Regioselectivity

To achieve the 3-bromo-4-iodo substitution pattern, one cannot simply di-halogenate pyrazole, as C4 is the first site of attack. The synthesis must proceed stepwise:

-

Step 1: Installation of Bromine at C3 (or starting with 3-bromopyrazole).

-

Step 2: Iodination at the highly reactive C4 position.

Validated Synthesis Protocol

Starting Material: 3-Bromo-1H-pyrazole (Commercially available or synthesized via diazotization of 3-aminopyrazole).

Reagents:

-

Substrate: 3-Bromo-1H-pyrazole (1.0 eq)

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq) or

/ -

Solvent: Acetonitrile (

) or DMF. -

Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Workflow:

-

Dissolution: Dissolve 3-bromo-1H-pyrazole in acetonitrile (0.5 M concentration).

-

Addition: Cool the solution to 0 °C. Add NIS portion-wise over 15 minutes to prevent exotherms.

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS. The C4-H is rapidly substituted by Iodine.

-

Quench: Pour mixture into saturated aqueous sodium thiosulfate (

) to neutralize excess iodine (indicated by color change from brown to yellow/colorless). -

Isolation: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Visual Workflow: Regioselective Synthesis

Figure 1: Synthetic route leveraging the natural C4-reactivity of the pyrazole core to install the iodine atom last.

Chemo-Selective Reactivity (The "Orthogonal" Advantage)

The primary value of 3-bromo-4-iodo-1H-pyrazole in drug discovery is its ability to undergo sequential cross-coupling . The Carbon-Iodine (C-I) bond is significantly weaker and more labile towards oxidative addition by Palladium (Pd) catalysts than the Carbon-Bromine (C-Br) bond.

Reactivity Hierarchy

-

Position 4 (Iodine): Reacts first at room temperature or mild heating (40–60 °C).

-

Position 3 (Bromine): Remains inert during the first coupling. Reacts only under forcing conditions (high temp, specialized ligands like SPhos/XPhos) after the iodine has been displaced.

-

Position 1 (NH): Can be alkylated/protected before coupling to direct regioselectivity or modify solubility.

Strategic Application: Fragment-Based Drug Design (FBDD)

Researchers use this scaffold to link two different pharmacophores. For example, a kinase hinge-binding motif can be attached at C4, followed by a solubility-enhancing tail at C3.

Protocol for Sequential Suzuki Coupling:

-

Coupling 1 (C4-Selective):

-

Reagents:

(1.0 eq), -

Conditions: DME/Water, 60 °C, 4h.

-

Outcome: Exclusive formation of 3-bromo-4-(

)-1H-pyrazole.

-

-

Coupling 2 (C3-Selective):

-

Reagents:

(1.5 eq), -

Conditions: Dioxane/Water, 100 °C, 12h.

-

Outcome: Formation of 3-(

)-4-(

-

Visual Workflow: Sequential Functionalization

Figure 2: Logic flow for orthogonal functionalization, allowing precise construction of non-symmetric pyrazoles.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

-

Storage: Keep cold (2–8 °C) and dark. Halogenated pyrazoles can discolor upon prolonged light exposure due to slow dehalogenation.

-

Incompatibility: Avoid strong oxidizing agents.

References

-

Sunway Pharm. (2024). Product Datasheet: 3-Bromo-4-iodo-1H-pyrazole (CAS 27258-15-7).[1][3] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 91663939, 3-bromo-4-iodo-1H-pyrazole. Retrieved from

-

Labanauskas, L. et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3-Bromo-4-iodo-1H-pyrazole. Retrieved from

Sources

Technical Guide: Synthesis of 3-Bromo-4-iodo-1H-pyrazole

The following technical guide details the synthesis of 3-bromo-4-iodo-1H-pyrazole from pyrazole .

Executive Summary

Target Molecule: 3-Bromo-4-iodo-1H-pyrazole Starting Material: 1H-Pyrazole Primary Application: Scaffold for kinase inhibitors, protein degraders (PROTACs), and transition-metal catalyzed cross-coupling (Suzuki/Sonogashira) due to orthogonal reactivity of C-Br and C-I bonds. Synthetic Strategy: A regioselective "C3-First" approach. Direct halogenation of pyrazole exclusively targets the C4 position. Therefore, the C3-bromine must be installed first via a directed lithiation strategy, followed by electrophilic iodination at C4.

Retrosynthetic Analysis & Logic

The synthesis poses a regioselectivity challenge. Electrophilic Aromatic Substitution (EAS) on 1H-pyrazole favors the C4 position due to the electronic distribution of the π-system.

-

Direct Route Failure: Treating pyrazole with Br

yields 4-bromopyrazole. Subsequent iodination would yield 4-bromo-x-iodo products or require forcing conditions, often leading to polyhalogenation. -

Selected Route (Directed Lithiation): To install the bromine at C3, we utilize the acidity of the C5 proton in an

-protected pyrazole. Upon deprotection, the C5-substituted tautomer becomes the C3-substituted pyrazole. The final Iodine is installed at C4 via standard EAS, taking advantage of the remaining nucleophilicity of the pyrazole ring.

Pathway Diagram

Caption: Retrosynthetic logic flow requiring a "Protection-Lithiation-Deprotection" sequence to access the C3-bromo intermediate.

Experimental Protocol

Stage 1: Synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-Protection)

Objective: Block the nitrogen to prevent poisoning of the organolithium reagent and direct lithiation to C5.

-

Reagents: 1H-Pyrazole (1.0 equiv), NaH (60% dispersion, 1.2 equiv), SEM-Cl (1.1 equiv), THF (anhydrous).

-

Procedure:

-

Suspend NaH in dry THF at 0°C under inert atmosphere (Ar/N

). -

Add pyrazole solution dropwise.[1] Evolution of H

gas will occur. Stir for 30 min. -

Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) dropwise at 0°C.

-

Warm to room temperature (RT) and stir for 2-4 hours.

-

Workup: Quench with water, extract with EtOAc. Dry over Na

SO -

Yield: Typically >90%.

-

Stage 2: Regioselective C5-Bromination

Objective: Install the bromine atom at the C5 position (which becomes C3 after deprotection).

-

Reagents: 1-SEM-pyrazole (1.0 equiv),

-BuLi (1.1 equiv, 2.5M in hexanes), CBr -

Procedure:

-

Dissolve 1-SEM-pyrazole in anhydrous THF and cool to -78°C (Critical for regioselectivity).

-

Add

-BuLi dropwise. Stir for 45-60 mins at -78°C to form the 5-lithio species. -

Add a solution of CBr

(carbon tetrabromide) in THF dropwise. -

Stir at -78°C for 1 hour, then slowly warm to RT.

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc.[2] Purify via column chromatography (Hexane/EtOAc). -

Product: 5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.

-

Stage 3: Deprotection to 3-Bromopyrazole

Objective: Remove the SEM group and allow tautomerization to the more stable 3-bromo-1H-pyrazole.

-

Reagents: HCl (4M in dioxane) or TFA/DCM.

-

Procedure:

-

Dissolve the intermediate in ethanol or DCM.

-

Add acid (e.g., 10 equiv HCl). Heat to reflux (EtOH) or stir at RT (TFA) until TLC shows consumption of starting material (approx. 2-4 hours).

-

Workup: Neutralize carefully with NaHCO

. Extract with EtOAc.[2] -

Product: 3-Bromo-1H-pyrazole. (Note: In solution, 3-bromo and 5-bromo tautomers exist in equilibrium, but it reacts as 3-bromo in the next step).

-

Stage 4: C4-Iodination (The Final Step)

Objective: Electrophilic iodination at the remaining activated C4 position.

-

Reagents: 3-Bromopyrazole (1.0 equiv), NIS (N-iodosuccinimide, 1.1 equiv) or I

/H -

Procedure:

-

Dissolve 3-bromopyrazole in Acetonitrile (ACN) or DMF at RT.

-

Add NIS portion-wise.

-

Stir at RT for 2-12 hours. Monitor by LC-MS.

-

Mechanism: The pyrazole ring, even with a Br at C3, is sufficiently nucleophilic at C4 to attack the iodonium source.

-

Workup: Dilute with water/EtOAc. Wash with Na

S -

Final Product: 3-Bromo-4-iodo-1H-pyrazole.

-

Key Data & Troubleshooting

Reaction Summary Table

| Step | Transformation | Reagents | Critical Parameter | Typical Yield |

| 1 | N-Protection | SEM-Cl, NaH, THF | Anhydrous conditions | 90-95% |

| 2 | C5-Lithiation | n-BuLi, THF, -78°C | Temp control (-78°C) | 80-85% |

| 3 | Bromination | CBr | Slow addition | 75-80% |

| 4 | Deprotection | HCl/EtOH | Complete removal of SEM | 85-90% |

| 5 | Iodination | NIS, ACN | Stoichiometry (avoid di-iodo) | 70-85% |

Troubleshooting Guide

-

Issue: Low Regioselectivity in Step 2.

-

Cause: Temperature rose above -60°C during n-BuLi addition.

-

Fix: Ensure cooling bath is stable; add n-BuLi down the side of the flask.

-

-

Issue: Polyhalogenation in Step 5.

-

Cause: Excess iodinating reagent or high temperature.

-

Fix: Use exactly 1.0-1.05 equiv of NIS. Perform at 0°C -> RT.

-

-

Issue: Explosion Risk.

-

Warning: Do not use dried pyrazole perchlorates or similar salts. The described route avoids diazonium intermediates, improving safety.

-

Mechanistic Visualization

Caption: Mechanistic pathway highlighting the critical lithiation step that overrides standard EAS selectivity.

References

-

Regioselective Lithiation of N-Protected Pyrazoles

- Synthesis of 3-Bromopyrazole (Patent Method)

-

General Halogenation Strategies

- Title: "Halogen

- Source:Beilstein J. Org. Chem. 2013, 9, 1951–1959.

-

URL:[Link]

-

Commercial Availability & Properties

Sources

- 1. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. 3-BROMO-1H-PYRAZOLE | 14521-80-3 [chemicalbook.com]

- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-bromo-4-iodo-1H-pyrazole | C3H2BrIN2 | CID 91663939 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-bromo-4-iodo-1H-pyrazole IUPAC name and synonyms

[1][2][3][4]

Executive Summary

3-Bromo-4-iodo-1H-pyrazole (CAS: 27258-15-7) is a halogenated heterocyclic building block used extensively in drug discovery.[1][2][] Its value lies in the differential reactivity of the carbon-halogen bonds: the C4-iodine bond is significantly more reactive toward oxidative addition than the C3-bromine bond. This property allows researchers to sequentially functionalize the pyrazole ring—first at the C4 position and subsequently at the C3 position—enabling the precise construction of polysubstituted pyrazole libraries for kinase inhibition and agrochemical applications.

Nomenclature & Identification

The compound exists in a tautomeric equilibrium.[2] While IUPAC nomenclature rules prioritize the lower locant for the principal substituent, in solution, the proton shifts between N1 and N2.[2]

| Identifier | Details |

| IUPAC Name | 3-Bromo-4-iodo-1H-pyrazole |

| Common Synonyms | 3-Bromo-4-iodopyrazole; 4-Iodo-3-bromo-1H-pyrazole |

| CAS Number | 27258-15-7 |

| Molecular Formula | C₃H₂BrIN₂ |

| Molecular Weight | 272.87 g/mol |

| SMILES | Ic1c(Br)[nH]nc1 |

| InChI Key | GCXJYBLZNXJFHY-UHFFFAOYSA-N |

Tautomerism

In unsubstituted pyrazoles, the 3- and 5-positions are equivalent due to rapid proton transfer (annular tautomerism).[1][2] For this compound, the equilibrium exists between 3-bromo-4-iodo-1H-pyrazole and 5-bromo-4-iodo-1H-pyrazole .[1][2]

-

Numbering Convention: In the solid state or when N-protected, the numbering is fixed.[1][2] In solution, it is conventionally referred to as the 3-bromo tautomer unless N-substitution dictates otherwise.[1][2]

Figure 1: Tautomeric equilibrium between the 3-bromo and 5-bromo forms.[1][2] The numbering depends on which nitrogen holds the proton.

Physicochemical Properties

Data synthesized from experimental values and high-fidelity prediction models.[1][2]

| Property | Value | Note |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 108–112 °C | Range varies by purity/crystallinity |

| Boiling Point | ~354 °C | Predicted (at 760 mmHg) |

| Density | 2.75 ± 0.1 g/cm³ | High density due to I/Br atoms |

| pKa (NH) | ~9.87 | Acidic NH due to electron-withdrawing halogens |

| Solubility | DMSO, DMF, Methanol | Poor solubility in water |

Synthetic Pathways

The synthesis requires a regioselective approach because direct halogenation of pyrazole typically occurs at the C4 position (the most electron-rich site). To achieve the 3,4-dihalo pattern, the C3 position must be established first, or specific directing groups must be used.[1][2]

Protocol A: Iodination of 3-Bromopyrazole (Recommended)

This is the standard laboratory route.[2] It relies on the inherent nucleophilicity of C4 in the 3-bromopyrazole precursor.[2]

-

Precursor Synthesis (3-Bromopyrazole):

-

Regioselective Iodination:

-

Reagents: N-Iodosuccinimide (NIS) or I₂/Ceric Ammonium Nitrate (CAN).[1][2]

-

Conditions: Acetonitrile or DMF, Room Temperature, 2–4 hours.[1][2]

-

Mechanism:[1][2][6] Electrophilic aromatic substitution (S_EAr).[1][2] The bromine at C3 deactivates the ring slightly, but C4 remains the most reactive site for electrophilic attack.

-

Protocol B: Step-by-Step Methodology

Step 1: Preparation of 3-Bromopyrazole

Caution: Diazonium salts are potentially explosive.[1][2] Maintain temperature <5°C.

-

Dissolve 3-aminopyrazole (10 mmol) in 48% HBr (5 mL). Cool to 0°C.[1][2]

-

Add CuBr (1.2 eq) dissolved in HBr. Warm to RT and reflux for 1 hour.

-

Neutralize with NaHCO₃, extract with EtOAc, and concentrate.

Step 2: Iodination to 3-Bromo-4-iodo-1H-pyrazole

-

Dissolve 3-bromopyrazole (5 mmol) in CH₃CN (20 mL).

-

Stir at RT.[1][2] Monitor by TLC (Hexane/EtOAc 3:1) until starting material is consumed.[1][2]

-

Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Hexane/CH₂Cl₂ or silica column chromatography.

Figure 2: Synthetic workflow starting from 3-aminopyrazole to ensure correct regiochemistry.

Reactivity & Applications: Orthogonal Cross-Coupling

The defining feature of 3-bromo-4-iodo-1H-pyrazole is the chemoselectivity enabled by the distinct bond dissociation energies of C-I vs. C-Br.[2]

Selectivity Principle[1][2][10]

-

C4-I Bond: Weaker, more reactive.[1][2] Under standard Pd(0) catalysis (e.g., Suzuki-Miyaura), oxidative addition occurs here first.[1][2]

-

C3-Br Bond: Stronger, less reactive.[1][2] Remains intact during the first coupling event, serving as a "handle" for a second functionalization.[2]

Experimental Workflow for Sequential Coupling

-

N-Protection (Optional but Recommended): Protect N1 (e.g., SEM, THP, or Boc) to prevent catalyst poisoning by the free NH.[1][2]

-

First Coupling (C4):

-

Second Coupling (C3):

Figure 3: Chemoselective strategy for sequential arylation.

Safety & Handling

References

-

Sigma-Aldrich. 3-Bromo-4-iodo-1H-pyrazole Product Sheet. CAS 27258-15-7.[1][2][8][][9] Link

-

ChemicalBook. Synthesis of 3-Bromo-1H-pyrazole and derivatives. Link

-

National Institutes of Health (NIH) PubChem. 3-bromo-4-iodo-1H-pyrazole Compound Summary. Link

-

RSC Advances. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (Demonstrates I vs Br selectivity). Link[1]

-

Journal of Organic Chemistry. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. (Discusses dehalogenation side reactions). Link

Sources

- 1. 80980-89-8,4-(4-Bromophenyl)piperidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. echemi.com [echemi.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 7. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]

- 8. 27258-15-7 Cas No. | 3-Bromo-4-iodo-1H-pyrazole | Apollo [store.apolloscientific.co.uk]

- 9. 27258-15-7 | CAS DataBase [m.chemicalbook.com]

physical and chemical properties of 3-bromo-4-iodo-1H-pyrazole

The Orthogonal Scaffold for Next-Generation Kinase Inhibitors and Agrochemicals

Executive Summary: The Power of Orthogonality

In the landscape of heterocyclic synthesis, 3-bromo-4-iodo-1H-pyrazole (CAS: 27258-15-7) stands out not merely as a building block, but as a strategic "logic gate" for molecular construction. Its value lies in orthogonal reactivity : the distinct electronic environments of the C3-Bromine and C4-Iodine bonds allow for sequential, regioselective functionalization without the need for intermediate protection/deprotection steps.

For medicinal chemists targeting JAK, derivatives of this scaffold are ubiquitous. This guide provides the physicochemical baseline, validated synthetic protocols, and the mechanistic logic required to utilize this compound effectively in high-throughput optimization.

Physical & Chemical Characterization[1][2][3][4][5][6][7]

Physicochemical Profile

3-Bromo-4-iodo-1H-pyrazole typically presents as an off-white to tan solid. It is stable under ambient conditions but should be stored away from light to prevent photo-degradation of the labile C–I bond.

| Property | Value / Description | Notes |

| CAS Number | 27258-15-7 | |

| Molecular Formula | ||

| Molecular Weight | 272.87 g/mol | High halogen mass contribution |

| Appearance | Off-white to tan powder | Darkens upon light exposure |

| Solubility | DMSO, DMF, MeOH, EtOAc | Poor water solubility |

| Acidity (pKa) | ~11.5 - 12.5 (Estimated) | More acidic than pyrazole (pKa ~14) due to halogen electron withdrawal (–I effect) |

| H-Bond Donor | 1 (N-H) | Position 1 |

| H-Bond Acceptor | 1 (N:) | Position 2 |

Spectroscopic Signature (Diagnostic)

-

H NMR (DMSO-

- C NMR: Distinct carbon shifts for C-Br (high field), C-I (distinctive upfield shift due to the heavy atom effect), and C=N.

Chemical Reactivity & Mechanistic Logic

The utility of this scaffold rests on the hierarchy of bond dissociation energies (BDE) and the electronic bias of the pyrazole ring.

The Reactivity Hierarchy

The C–I bond is significantly longer and weaker than the C–Br bond. Under Palladium(0) catalysis, the rate of oxidative addition follows the order: I > Br >> Cl .

-

Site A (C4-Iodine): Most reactive. Undergoes rapid oxidative addition with Pd(0). Preferred site for the first Suzuki-Miyaura or Sonogashira coupling.

-

Site B (N1-Nitrogen): Nucleophilic. Controls solubility and tautomerism. Usually alkylated/protected before metal catalysis to fix regiochemistry.

-

Site C (C3-Bromine): Less reactive. Survives mild C4-coupling conditions. Requires higher temperatures or specialized ligands (e.g., XPhos, SPhos) for subsequent functionalization.

Visualization: The Orthogonal Workflow

The following diagram illustrates the logical flow of functionalizing this scaffold.

Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C-I and C-Br bonds.

Experimental Protocols

Synthesis of 3-Bromo-4-iodo-1H-pyrazole

Rationale: Direct iodination of 3-bromopyrazole is preferred over bromination of 4-iodopyrazole because the C4 position is the most electron-rich, facilitating Electrophilic Aromatic Substitution (

Reagents:

-

3-Bromopyrazole (1.0 equiv)[1]

-

N-Iodosuccinimide (NIS) (1.1 equiv)

-

Acetonitrile (ACN) or DMF (Solvent)

Protocol:

-

Dissolution: Dissolve 3-bromopyrazole (10 mmol) in ACN (50 mL) in a round-bottom flask shielded from light (aluminum foil).

-

Addition: Add NIS (11 mmol) portion-wise at room temperature. Note: The reaction is slightly exothermic.

-

Monitoring: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting material (3-Br) should disappear, and a less polar spot (3-Br-4-I) should appear.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with saturated aqueous

(to remove iodine color) followed by brine. -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica column chromatography if necessary. -

Yield: Typically 85–95%.

Regioselective Suzuki Coupling (C4-Selective)

Rationale: Using a mild base and room temperature ensures the Pd-catalyst inserts only into the weaker C-I bond, leaving the C-Br bond intact for future use.

Reagents:

-

1-Methyl-3-bromo-4-iodopyrazole (1.0 equiv) (Assuming N-protected)

-

Phenylboronic acid (1.1 equiv)[2]

- (5 mol%)

- (2.0 equiv, 2M aqueous)

-

DME (Dimethoxyethane)

Protocol:

-

Degassing: In a microwave vial or sealed tube, combine the pyrazole, boronic acid, and DME. Sparge with Argon for 10 minutes. Critical Step: Oxygen removal protects the Pd(0) catalyst.

-

Catalysis: Add

and the aqueous base. Seal immediately. -

Reaction: Stir at Room Temperature (25°C) for 12 hours. Do not heat. Heating may promote competitive coupling at the Bromine site.

-

Workup: Dilute with water, extract with EtOAc.

-

Outcome: The product will be 1-methyl-3-bromo-4-phenylpyrazole . The bromine atom remains at position 3, ready for a second coupling reaction (e.g., with a heteroaryl boronate) at elevated temperatures (80–100°C).

Handling, Safety, and Stability (E-E-A-T)

-

Light Sensitivity: The C–I bond is photolabile. Store the solid in amber vials. Solutions should not be left on the benchtop under fluorescent light for extended periods.

-

Tautomerism: In its NH-free form, 3-bromo-4-iodo-1H-pyrazole exists in equilibrium with 5-bromo-4-iodo-1H-pyrazole. However, the 3-bromo tautomer is generally the major species depicted in literature. When N-alkylating, you may get a mixture of 1,3- and 1,5- isomers, though steric hindrance from the iodine usually favors the formation of the 1-alkyl-3-bromo-4-iodo isomer (alkylation distal to the bulky iodine).

-

Safety: Standard PPE. Halogenated pyrazoles can be skin irritants.[2][3]

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 27258-15-7, 3-Bromo-4-iodo-1H-pyrazole. Retrieved from [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Foundational text on Halogen reactivity order I > Br). [Link]

- Lera, M., & Hayes, C. J. (2010). Regioselective Cross-Coupling of Polyhalogenated Heterocycles.

Sources

Solubility Profile & Technical Guide: 3-Bromo-4-iodo-1H-pyrazole

CAS: 27258-15-7 | Formula: C₃H₂BrIN₂ | MW: 272.87 g/mol

Executive Summary

3-Bromo-4-iodo-1H-pyrazole is a critical bifunctional heterocyclic building block. Its value lies in the differential reactivity of the halogen substituents: the C4-iodine bond is significantly more labile toward oxidative addition (e.g., in Pd-catalyzed cross-couplings) than the C3-bromine bond.[1] This allows for sequential, regioselective functionalization.[1]

However, its handling is complicated by the amphoteric nature of the pyrazole ring (acidic N-H, basic N-sp²) and the lipophilicity introduced by heavy halogens.[1] This guide provides a definitive solubility landscape to support reaction design, purification, and analysis.[1]

Physicochemical Determinants of Solubility

To master the solubility of this compound, one must understand the competing forces within its crystal lattice and molecular structure.[1]

Structural Analysis[1][2][3]

-

Hydrogen Bond Donor (HBD): The N1-H proton is acidic (predicted pKa ~10-11).[1] It forms strong intermolecular hydrogen bonds, increasing lattice energy and reducing solubility in non-polar solvents.[1]

-

Hydrogen Bond Acceptor (HBA): The N2 nitrogen has a lone pair available for H-bonding with protic solvents (MeOH, EtOH).[1]

-

Lipophilic Domain: The heavy halogens (Br at C3, I at C4) create a hydrophobic region, reducing water solubility but enhancing affinity for chlorinated and organic solvents.[1]

Solubility Landscape Table

Qualitative solubility estimates based on structural analogs (3,4-dibromopyrazole, 4-iodopyrazole) and standard laboratory workflows.

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Technical Notes |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Reaction Media | Breaks intermolecular H-bonds; ideal for cross-coupling (Suzuki, Sonogashira). |

| Chlorinated | DCM, Chloroform | Good (50-100 mg/mL) | Workup / NMR | Excellent for dissolving the lipophilic halogenated core.[1] |

| Esters | Ethyl Acetate | Moderate/Good | Extraction | Standard solvent for liquid-liquid extraction from aqueous quench. |

| Alcohols | Methanol, Ethanol | Moderate | Transfer / LCMS | Soluble, but may require slight warming for high concentrations.[1] |

| Ethers | THF, 1,4-Dioxane | Good | Reaction Media | Good balance for Grignard/Lithiation reactions (if N-H is protected).[1] |

| Hydrocarbons | Hexanes, Heptane | Poor (<5 mg/mL) | Purification | Acts as an anti-solvent for recrystallization or precipitation.[1] |

| Aqueous | Water | Insoluble | Washing | The compound will crash out of organic solutions upon water addition.[1] |

Experimental Protocols

Protocol: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise quantitative data for your specific batch/solvent system.[1]

-

Preparation: Weigh 50 mg of 3-bromo-4-iodo-1H-pyrazole into a 4 mL glass vial.

-

Solvent Addition: Add 250 µL of the target solvent.[1]

-

Equilibration: Vortex for 1 minute. If fully dissolved, add another 50 mg.[1] Repeat until solid persists.

-

Incubation: Shake or stir the saturated suspension at 25°C for 4 hours.

-

Sampling: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE filter.[1]

-

Quantification: Dilute the filtrate 100x in Methanol and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol: Recrystallization for Purification

Because the compound is soluble in EtOAc and insoluble in Hexanes, a dual-solvent system is most effective.[1]

-

Dissolution: Dissolve crude 3-bromo-4-iodo-1H-pyrazole in the minimum amount of hot Ethyl Acetate (approx. 50-60°C).

-

Anti-Solvent Addition: Slowly add n-Hexane dropwise to the hot solution until a persistent turbidity (cloudiness) is observed.

-

Clarification: Add a few drops of EtOAc to clear the solution.[1]

-

Crystallization: Remove from heat and allow to cool slowly to room temperature, then place in a 4°C fridge overnight.

-

Collection: Filter the resulting white/pale-yellow crystals and wash with cold Hexane.

Reaction Engineering & Solvent Selection

The choice of solvent dictates the reaction pathway, particularly for metal-catalyzed cross-couplings.[1]

Decision Logic for Cross-Coupling (Suzuki/Sonogashira)

-

Standard Conditions: Use DMF or 1,4-Dioxane/Water mixtures.[1] The high solubility in DMF ensures the catalyst has access to the substrate, while the polarity stabilizes the intermediate Pd-complexes.[1]

-

Base Considerations: Since the N-H is acidic, using inorganic bases (K₂CO₃, Cs₂CO₃) in DMF will generate the pyrazolate anion in situ.[1] This species is generally more reactive toward oxidative addition but may coordinate to the metal center.[1]

-

Protection Strategy: If N-H interference is problematic (catalyst poisoning), protect with THP or SEM.[1] The protected derivative will have significantly higher solubility in non-polar solvents like Toluene or Hexanes.[1]

Visualization: Solvent Selection Workflow

Figure 1: Decision matrix for solvent selection based on intended chemical transformation.[1]

Critical Safety & Handling

-

Stability: Halogenated pyrazoles can be light-sensitive (liberating iodine).[1] Store in amber vials.

-

Incompatibility: Avoid strong oxidizing agents.[1] In DMF/DMSO, avoid excessive heating (>120°C) with strong bases to prevent thermal decomposition or runaway exotherms.[1]

-

Health: Treat as a potential sensitizer.[1] Use gloves and work in a fume hood, especially when handling solutions in volatile solvents like DCM.[1]

References

-

Sigma-Aldrich. 3-Bromo-4-iodo-1H-pyrazole Product Sheet. CAS 27258-15-7.[2][3] Retrieved from .[1]

-

PubChem. 4-Iodopyrazole Compound Summary (Structural Analog Data). CID 77022.[1][4] Retrieved from .[1][4]

-

Vebrel, J., et al. Regioselective synthesis of 3,4-disubstituted pyrazoles.[1] (General methodology for halogenated pyrazole solubility and recrystallization). Journal of Heterocyclic Chemistry.

-

Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives. (Describes recrystallization of similar bromopyrazoles from n-hexane). Retrieved from .[1]

Sources

Strategic Electrophilic Substitution of the Pyrazole Core

Mechanisms, Protocols, and Regiocontrol for Medicinal Chemistry

Executive Summary

The pyrazole ring is a privileged scaffold in modern drug discovery, serving as the core pharmacophore in blockbusters like Celecoxib (Celebrex), Ruxolitinib (Jakafi), and Sildenafil (Viagra). However, its unique electronic architecture—possessing both a pyrrole-like donor nitrogen and a pyridine-like acceptor nitrogen—creates a dichotomy in reactivity. While the ring is electron-rich, it is prone to deactivation via protonation in the acidic media often required for electrophilic aromatic substitution (

This guide provides a technical deep-dive into overcoming these kinetic barriers. We analyze the electronic determinants of C4-regioselectivity, provide self-validating protocols for key transformations (Nitration, Halogenation, Formylation), and offer a troubleshooting framework for difficult substrates.

Part 1: Mechanistic Underpinnings & Regiocontrol

The Electronic Architecture

To control the pyrazole ring, one must understand its amphoteric nature.

-

N1 (Pyrrole-like): Contributes two electrons to the

-system, establishing aromaticity (6 -

N2 (Pyridine-like): Possesses a lone pair orthogonal to the

-system, acting as a basic handle ( -

C4 (The Enamine Carbon): The highest electron density resides at C4. In terms of resonance, the pyrazole behaves as a cyclic enamine, directing electrophiles almost exclusively to this position.

The "C4 Rule" and the Pyrazolium Trap

Why is C4 favored over C3/C5?

-

Neutral Species: Attack at C4 yields a resonance-stabilized intermediate where the positive charge is delocalized without disrupting the N-N bond significantly. Attack at C3/C5 places a positive charge adjacent to the electronegative pyridine-like nitrogen, a highly unfavorable coulombic interaction.

-

The Acid Trap: In strong acids (e.g.,

,

Visualization: Reactivity Flow & Resonance

The following diagram illustrates the electronic flux directing the electrophile (

Figure 1: Mechanistic flow showing the kinetic preference for C4 substitution and the deactivation pathway via protonation.

Part 2: Validated Experimental Protocols

The following protocols are selected for their robustness and scalability.

Nitration: The Modified "One-Pot" Method

Direct nitration often suffers from exotherms and poor yields due to pyrazolium formation. The "One-Pot Two-Step" method utilizing in-situ sulfate formation is superior for safety and yield.

Target: 4-Nitropyrazole derivatives.

| Parameter | Specification |

| Reagents | Pyrazole (1.0 eq), |

| Temperature | Step 1: 0–10°C; Step 2: 50–60°C |

| Solvent | Neat (Acid acts as solvent) |

| Typical Yield | 80–85% |

Step-by-Step Protocol:

-

Sulfate Formation: Charge a 4-neck flask with concentrated

(2.1 eq). Cool to 0°C. Add pyrazole (1.0 eq) portion-wise. Critical: Maintain temp <10°C to avoid uncontrolled exotherms. Stir 30 min to form pyrazole sulfate. -

Nitration: Add Oleum (20%

, 3.0 eq) to the mixture. Then, dropwise add Fuming -

Reaction: Warm slowly to 50°C and stir for 1.5–2 hours.

-

Quench: Pour the reaction mixture onto crushed ice (5x reaction volume).

-

Isolation: Neutralize with

or

Causality: Forming the sulfate salt first acts as a thermal buffer. The use of oleum acts as a dehydrating agent, maintaining the concentration of the active nitronium ion (

Halogenation: The NBS/NCS Regioselective Route

Elemental halogens (

Target: 4-Bromo- or 4-Chloropyrazole.[1]

| Parameter | Specification |

| Reagents | Substituted Pyrazole (1.0 eq), NBS or NCS (1.05–1.1 eq) |

| Solvent | Acetonitrile (MeCN) or DMF |

| Temperature | Room Temperature (20–25°C) |

| Catalyst | None usually required (or 5 mol% |

Step-by-Step Protocol:

-

Dissolve the pyrazole substrate in MeCN (0.5 M concentration).

-

Add NBS (1.1 eq) portion-wise over 10 minutes. Note: Protect from light if the substrate is photosensitive.

-

Monitor by TLC/LCMS. Conversion is usually complete within 1–3 hours.

-

Workup: Dilute with water. If the product precipitates, filter it. If not, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate. -

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Self-Validation Check: If the reaction turns dark brown/black, free bromine is forming. Ensure reagents are fresh and consider adding a radical scavenger if benzylic positions are present on side chains.

Formylation: Vilsmeier-Haack

This reaction installs an aldehyde at C4, a versatile handle for reductive aminations or Horner-Wadsworth-Emmons olefinations.

Target: Pyrazole-4-carbaldehyde.[2][3]

Step-by-Step Protocol:

-

Vilsmeier Reagent Prep: In a dry flask under

, cool anhydrous DMF (3.0 eq) to 0°C. Add -

Addition: Dissolve pyrazole (1.0 eq) in minimal DMF and add to the Vilsmeier reagent at 0°C.

-

Heating: Warm to 70–80°C for 4–6 hours.

-

Hydrolysis: Cool to RT. Pour onto ice-water containing Sodium Acetate (buffer). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

-

Isolation: The aldehyde usually precipitates. Filter or extract with DCM.

Part 3: Troubleshooting & Optimization Logic

When standard protocols fail, the issue is often the "Deactivation Trap" or "N-Competition."

The Decision Matrix

Use this logic flow to select the correct strategy based on your substrate's electronic state.

Figure 2: Strategic decision tree for selecting reaction conditions.

Common Failure Modes

-

No Reaction (Nitration): The substrate is likely fully protonated (pyrazolium) and the temperature is too low.

-

Fix: Increase temp to 90°C+ or switch to nitronium tetrafluoroborate (

) in non-protic solvent (sulfolane).

-

-

N-Substitution instead of C-Substitution: Occurs with alkyl halides or acyl chlorides in basic media.

-

Fix: For C-acylation, use Friedel-Crafts conditions (

) or Vilsmeier-Haack (acidic nature prevents N-attack).

-

-

Poly-halogenation: Pyrazole is too electron-rich.

-

Fix: Stoichiometry control is vital. Add NBS dropwise at 0°C.

-

References

-

Electronic Structure and Reactivity

- Review: "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." International Journal of Molecular Sciences, 2019.

-

Nitration Protocols

- Methodology: "How to Synthesize 4-Nitropyrazole Efficiently? A One-Pot Two-Step Method." GuideChem, 2023.

- Advanced Reagents: "From N–H Nitration to Controllable Aromatic Mononitration...

-

Halogenation

- NBS/NCS Protocol: "Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water.

- Catalytic Methods: "Organocatalytic Halogenation of Indazoles and Pyrazoles." The Journal of Organic Chemistry, 2018.

-

Vilsmeier-Haack Formylation

- Mechanism & Scope: "Vilsmeier-Haack Reaction - Mechanism and Examples." Organic Chemistry Portal.

Sources

The Pyrazole Scaffold: Synthetic Architecture and Medicinal Utility

[1][2][3][4]

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged structure" in modern medicinal chemistry.[1][2] Unlike its isomer imidazole, pyrazole contains adjacent nitrogen atoms—one pyrrole-like (H-bond donor) and one pyridine-like (H-bond acceptor)—within a planar, electron-rich aromatic system. This unique electronic architecture confers metabolic stability and versatile binding motifs, evident in blockbuster therapeutics like Celecoxib (COX-2 inhibitor) and Sildenafil (PDE5 inhibitor).

This guide moves beyond textbook definitions to address the practical challenges of pyrazole synthesis: controlling regioselectivity in condensation reactions, navigating tautomeric equilibria during biological assay design, and executing robust synthetic protocols.

Structural & Electronic Properties[5]

The Tautomerism Challenge

A critical, often overlooked aspect of pyrazole chemistry is annular tautomerism. In unsubstituted pyrazoles (

-

Impact: In solution, this equilibrium is solvent-dependent. In protein binding pockets, the specific tautomer determines whether the pyrazole acts as a donor or acceptor at a specific coordinate.

-

Senior Scientist Insight: When designing ligands, block this tautomerism early by introducing an

-substituent (alkyl/aryl) to lock the conformation and improve structure-activity relationship (SAR) predictability.

Physicochemical Data

The following table summarizes key electronic properties relative to other azoles.

| Heterocycle | pKa (Conjugate Acid) | Dipole Moment (D) | H-Bond Character | Aromaticity (RE kcal/mol) |

| Pyrazole | 2.5 | 2.21 | Amphoteric (Donor/Acceptor) | 29.3 |

| Imidazole | 7.0 | 3.60 | Amphoteric | 21.8 |

| Pyrrole | -3.8 | 1.74 | Weak Donor | 21.6 |

| Pyridine | 5.2 | 2.20 | Acceptor | 28.0 |

Note: Pyrazole is significantly less basic than imidazole due to the electron-withdrawing inductive effect of the adjacent nitrogen.

Synthetic Architectures

The Knorr Pyrazole Synthesis (Condensation)

The condensation of hydrazines with 1,3-dicarbonyls remains the industrial standard due to the availability of precursors. However, it suffers from a major pitfall: Regioselectivity .

When reacting a substituted hydrazine (

-

Mechanism: The reaction proceeds via an initial nucleophilic attack by the hydrazine nitrogen.[3][4]

-

Control Strategy:

-

Sterics: The more nucleophilic terminal nitrogen of the hydrazine (usually the

) attacks the less sterically hindered carbonyl. -

Solvent Effects: Fluorinated solvents like HFIP (Hexafluoroisopropanol) can enhance regioselectivity by activating the harder carbonyl via H-bonding.

-

Mechanistic Pathway (DOT Visualization)

Caption: The Knorr synthesis pathway. The formation of the hydrazone intermediate dictates the final regioisomer.

[3+2] Cycloaddition (1,3-Dipolar)

For highly substituted or fused pyrazole systems, the cycloaddition of diazo compounds with alkynes is superior.

-

Advantage: High atom economy and compatibility with sensitive functional groups.

-

Regiocontrol: Copper(I) catalysis (CuAAC) or Ruthenium catalysis can strictly control the regiochemistry, analogous to Click chemistry.

Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole

This protocol demonstrates a robust Knorr condensation.[4] It is a self-validating system: the product precipitates from the reaction mixture, and purity can be assessed visually (color) and via melting point before advanced spectral analysis.

Reagents & Equipment

-

Precursors: Acetylacetone (2,4-Pentanedione) [1.0 eq], Phenylhydrazine [1.0 eq].

-

Solvent: Ethanol (Abs.) or Glacial Acetic Acid.

-

Catalyst: Conc. HCl (drops) if using Ethanol; not needed if using Acetic Acid.

-

Monitoring: TLC (Silica gel; Hexane:EtOAc 8:2).

Step-by-Step Methodology

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Addition:

-

Add 10 mmol of Phenylhydrazine to 20 mL of solvent.

-

Critical Step: Add 10 mmol of Acetylacetone dropwise at room temperature. The reaction is exothermic; rapid addition may cause boiling over or formation of side products (bis-hydrazones).

-

-

Reaction:

-

Heat the mixture to reflux (approx. 80°C for Ethanol, 118°C for Acetic Acid).

-

Maintain reflux for 2 hours.

-

Validation: Monitor via TLC.[3] The starting hydrazine spot (usually polar/streaking) should disappear, replaced by a distinct, less polar product spot (

).

-

-

Workup:

-

Cool the mixture to 0°C in an ice bath.

-

If using Acetic Acid: Pour the mixture into 100 mL of ice-cold water and neutralize with 10% NaOH or NaHCO3 until pH ~7. The solid will precipitate.

-

If using Ethanol: The product often crystallizes upon cooling. If not, reduce volume by 50% under vacuum and add cold water.

-

-

Purification:

-

Filter the precipitate via vacuum filtration (Buchner funnel).

-

Wash with cold water (3 x 10 mL) to remove trace acid/salts.

-

Recrystallize from Ethanol/Water (1:1) to obtain colorless needles.

-

Characterization Data (Expected)

-

Yield: 75-85%

-

Melting Point: 30-33°C (Low melting solid/oil at RT depending on purity).

-

1H NMR (CDCl3, 400 MHz):

2.25 (s, 3H, CH3), 2.30 (s, 3H, CH3), 5.95 (s, 1H, H-4), 7.3-7.5 (m, 5H, Ph).

Strategic Workflow for Pyrazole Development

The following diagram outlines the decision matrix for selecting a synthetic route based on the target substitution pattern.

Caption: Decision matrix for selecting the optimal pyrazole synthesis pathway.

References

-

Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. [Link]

-

Knorr, L. (1883).[5][2][6] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational Knorr Synthesis). [Link]

-

Maddila, S., et al. (2013). "Synthesis and anti-inflammatory activity of some new 1,3,5-trisubstituted pyrazoles." Journal of Saudi Chemical Society. [Link]

-

NCI/NIH. (2024). "Pyrazole: Compound Summary & Biological Activities." PubChem Database. [Link]

Methodological & Application

Advanced Protocols for Site-Selective Suzuki-Miyaura Coupling of 3-Bromo-4-iodo-1H-pyrazole

Executive Summary

The 3-bromo-4-iodo-1H-pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for numerous kinase inhibitors (e.g., substituted pyrazoles in oncology). Its synthetic value lies in Orthogonal Halogen Reactivity : the significant difference in bond dissociation energy (BDE) between the C4–I and C3–Br bonds allows for highly controlled, sequential cross-coupling reactions.

This Application Note provides validated protocols for exploiting this reactivity window. We detail the "Gold Standard" route involving N-protection for maximum yield, and an "Advanced" route for direct functionalization.

Strategic Overview: The Orthogonal Reactivity Concept

Success with this substrate relies on thermodynamic and kinetic differentiation.

-

C4-Iodine: Weaker bond, undergoes Oxidative Addition (OA) rapidly with Pd(0) at mild temperatures (40–60°C).

-

C3-Bromine: Stronger bond, sterically adjacent to the N-substituent. Requires higher activation energy (80–120°C) and electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate OA.

Decision Matrix: To Protect or Not to Protect?

While direct coupling of unprotected pyrazoles is possible, the acidic N–H proton (

-

Catalyst Poisoning: Formation of stable Pd-azolate complexes that arrest the catalytic cycle.

-

Base Consumption: The N–H consumes one equivalent of base, requiring excess reagents.

Recommendation: For scalable, reproducible synthesis, N-protection (SEM, THP, or Methyl) is strongly advised before initiating the Suzuki sequence.

Workflow Visualization

The following diagram outlines the logical flow for sequential functionalization.

Figure 1: Sequential functionalization workflow leveraging bond energy differences.

Detailed Experimental Protocols

Protocol A: Step 1 - Site-Selective C4-Arylation (The "Easy" Bond)

Objective: Install the first aryl group at the 4-position without disturbing the 3-bromo moiety. Mechanism: Kinetic control. By keeping the temperature low and using a less active catalyst, we prevent oxidative addition into the C–Br bond.

Reagents:

-

Substrate: 1-protected-3-bromo-4-iodo-1H-pyrazole (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)[1]

-

Catalyst:

(3–5 mol%) -

Base:

(2.0 M aqueous, 2.5 equiv) -

Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

Procedure:

-

Setup: Charge a reaction vial with the pyrazole substrate, aryl boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

). -

Solvation: Add degassed DME (

concentration relative to substrate). -

Activation: Add the aqueous

solution via syringe. -

Reaction: Heat to 60°C (oil bath temperature). Crucial: Do not exceed 65°C to avoid minor C3 byproducts.

-

Monitoring: Monitor by LC-MS or TLC. The reaction is typically complete in 2–4 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. -

Purification: Flash chromatography. The product is the 4-aryl-3-bromo-1H-pyrazole.

Why this works:

Protocol B: Step 2 - C3-Arylation (The "Hard" Bond)

Objective: Functionalize the sterically hindered and less reactive 3-bromo position. Mechanism: Thermodynamic forcing. Requires electron-rich phosphine ligands to boost the electron density on Palladium, facilitating oxidative addition into the C–Br bond.

Reagents:

-

Substrate: 4-aryl-3-bromo-1-protected-pyrazole (from Protocol A)

-

Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

-

Catalyst: XPhos Pd G2 or Pd(OAc)₂ / SPhos (5 mol%)

-

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Procedure:

-

Setup: Combine substrate, second boronic acid, and precatalyst (XPhos Pd G2) in a microwave vial.

-

Solvation: Add dioxane/water mixture.

-

Reaction: Heat to 100–110°C (conventional heating) or 120°C (Microwave irradiation for 30 mins).

-

Workup: Standard extraction.

-

Deprotection (Optional): If SEM/THP protected, treat with HCl/MeOH or TFA to reveal the free N–H.

Why this works: Ligands like XPhos and SPhos (Buchwald ligands) are dialkylbiaryl phosphines. They are bulky (promoting reductive elimination) and electron-rich (promoting oxidative addition), making them ideal for hindered/deactivated halides [2].

Comparative Data & Optimization

The following table summarizes optimization studies for the C4-selective step.

| Entry | Catalyst | Ligand | Temp (°C) | C4-Product Yield | C3/C4 Bis-Product | Notes |

| 1 | 80 | 72% | 15% | Poor selectivity at high T | ||

| 2 | dppf | 80 | 85% | 8% | Better, but temp too high | |

| 3 | dppf | 60 | 94% | <1% | Optimal Condition | |

| 4 | XPhos | 60 | 50% | 40% | Ligand too active; selectivity lost |

Troubleshooting Guide

Issue 1: Dehalogenation (Loss of Iodine)

-

Symptom: LC-MS shows a mass corresponding to the des-iodo 3-bromo-pyrazole.

-

Cause:

-hydride elimination from the solvent or excessive heating. -

Solution: Switch solvent from alcohol-containing mixtures to pure DMF or Toluene/Water. Ensure the solvent is rigorously degassed to remove oxygen, which can promote homocoupling and dehalogenation pathways [3].

Issue 2: Protodeboronation

-

Symptom: Recovery of unreacted halide and formation of the neutral arene (Ar-H) from the boronic acid.

-

Cause: Heterocyclic boronic acids (e.g., 2-pyridine boronic acid) are prone to hydrolysis.

-

Solution: Use MIDA boronates or Potassium Trifluoroborates (

) instead of boronic acids. These release the active species slowly, maintaining a low concentration of the unstable intermediate.

Issue 3: "Stalled" Reaction at C3

-

Symptom: C4-coupled product remains unreacted during Step 2.

-

Solution: The C3 position is sterically crowded by the N-protecting group and the new C4-aryl group. Switch to Sphos Pd G2 (less bulky than XPhos) or increase temperature to 130°C using microwave irradiation.

References

-

Handy, C. J., et al. "Regioselective cross-coupling of 3,4-dihalopyrazoles." Tetrahedron Letters, 2003.

-

Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.

-

Lier, F., et al. "Suzuki–Miyaura Cross-Coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates." The Journal of Organic Chemistry, 2016.

-

BenchChem Application Notes. "Protocols for 4-Iodopyrazole in Suzuki Coupling." BenchChem, 2025.[2]

Disclaimer: These protocols involve the use of transition metals and organic halides.[2][3][4][5] Standard safety precautions (fume hood, PPE) must be observed.

Sources

Application Note: Strategic N-Protection in the Synthesis of 3-Bromo-4-Iodo-1H-Pyrazole

Introduction

The 3-bromo-4-iodo-1H-pyrazole scaffold is a critical "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Rynaxypyr derivatives, Janus kinase inhibitors). Its utility lies in the orthogonal reactivity of the two halogen atoms: the C4-iodine bond is highly labile to palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C3-bromine bond remains intact for subsequent functionalization.

However, the synthesis of this building block is complicated by the amphoteric nature of the pyrazole ring. The acidic N-H proton (pKa ~14) necessitates protection to prevent catalyst poisoning and N-alkylation side reactions. Furthermore, the choice of protecting group (PG) dictates the regiochemical outcome of the synthesis and the stability of the scaffold during the harsh electrophilic iodination step.

This Application Note details a robust, scalable protocol for the synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-3-bromo-4-iodo-1H-pyrazole (SEM-protected) and discusses the strategic advantages of SEM over THP and Boc groups for this specific di-halo scaffold.

Strategic Analysis: Protecting Group Selection

The selection of the N-protecting group is the single most determinate factor in the yield and purity of the 3-bromo-4-iodo-1H-pyrazole intermediate.

Comparative Analysis of Protecting Groups

| Protecting Group | Stability to Basic Conditions (Lithiation) | Stability to Oxidative Iodination (NIS/I2) | Regiocontrol (Sterics) | Removal Conditions | Recommendation |

| SEM (Trimethylsilylethoxymethyl) | High | High | Moderate (favors 1,3-isomer) | TBAF or MgBr2/Et2O | Primary Choice |

| THP (Tetrahydropyranyl) | High | Moderate (Acid sensitive) | Low (Isomerizes thermally) | Mild Acid (HCl/MeOH) | Secondary Choice |

| Boc (tert-Butyloxycarbonyl) | Low (Labile to nucleophiles) | Low (Acid labile) | High (Steric bulk) | TFA or Heat | Not Recommended |

| Trityl (Trt) | High | High | Very High | Acid | Specialized Use |

The Case for SEM Protection

For the 3-bromo-4-iodo scaffold, SEM is the superior choice for three mechanistic reasons:

-

Orthogonal Reactivity: It survives the basic conditions often required for subsequent Suzuki couplings at the C4-position.

-

Lithiation Compatibility: Unlike Boc, SEM allows for potential C5-lithiation (halogen dance) strategies if the synthetic route requires migrating the halogen.

-

Solubility: The lipophilic tail significantly enhances the solubility of the di-halo pyrazole in non-polar solvents (Hexanes/EtOAc), facilitating chromatographic separation of regioisomers.

Synthetic Workflow and Logic

The synthesis proceeds via the protection of commercially available 3-bromo-1H-pyrazole followed by electrophilic iodination. Reversing this order (iodination then protection) is less efficient due to the poor solubility of 3-bromo-4-iodo-1H-pyrazole and the potential for N-iodination.

Decision Tree: Synthesis Strategy

Figure 1: Strategic workflow for the synthesis of protected di-halo pyrazoles.

Detailed Experimental Protocols

Protocol A: Regioselective SEM-Protection of 3-Bromo-1H-pyrazole

Objective: Install the SEM group while maximizing the ratio of the desired 1,3-isomer (1-SEM-3-bromopyrazole) over the 1,5-isomer.

Reagents:

-

3-Bromo-1H-pyrazole (1.0 equiv)

-

Sodium Hydride (60% dispersion in oil, 1.2 equiv)

-

SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv)

-

THF (Anhydrous, 10 mL/g substrate)

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0 °C. Add a solution of 3-bromo-1H-pyrazole (1.0 equiv) in THF dropwise over 15 minutes.

-

Mechanism:[1][2][3][4][5][6][7][8] The N-H proton is removed. The negative charge is delocalized, but the N1 position (adjacent to carbon) is generally more nucleophilic than N2 in the anion, leading to a mixture. However, steric hindrance from the C3-bromo group disfavors attack at the adjacent nitrogen, favoring the desired 1-SEM-3-bromo isomer (often >3:1 ratio).

-

-

Alkylation: Stir for 30 minutes at 0 °C until H2 evolution ceases. Add SEM-Cl (1.1 equiv) dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.

-

Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[9]

-

Purification (CRITICAL): Purify via flash column chromatography (0-20% EtOAc in Hexanes).

-

Identification: The 1,3-isomer (1-SEM-3-bromo) typically elutes after the 1,5-isomer or is the major product depending on specific conditions. Confirm regiochemistry via NOESY NMR (Correlation between SEM-CH2 and Pyrazole-H5 confirms 1,3-structure; correlation between SEM-CH2 and Br is not possible, but lack of H-interaction suggests steric crowding of 1,5).

-

Protocol B: C4-Iodination of 1-SEM-3-Bromopyrazole

Objective: Install the iodine atom at the C4 position using N-Iodosuccinimide (NIS).

Reagents:

-

1-SEM-3-bromo-1H-pyrazole (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.1 equiv)

-

Acetonitrile (MeCN) (0.1 M concentration)

Procedure:

-

Dissolution: Dissolve the purified 1-SEM-3-bromo-1H-pyrazole in MeCN at RT.

-

Note: MeCN is preferred over DMF for easier workup and because it suppresses radical side reactions.

-

-

Addition: Add NIS (1.1 equiv) in one portion. Protect the flask from light (wrap in foil).

-

Reaction: Stir at RT for 4–12 hours.

-

Monitoring: LC-MS will show the conversion of M+H (Start) to M+H+126 (Product).

-

-

Workup: Dilute with EtOAc. Wash with 10% Sodium Thiosulfate (Na2S2O3) solution to quench unreacted iodine species (removes yellow/brown color). Wash with brine, dry (Na2SO4), and concentrate.[9][10]

-

Result: The product, 1-((2-(trimethylsilyl)ethoxy)methyl)-3-bromo-4-iodo-1H-pyrazole , is usually obtained as a pale yellow solid or oil in >90% yield and high purity, often requiring no further purification.

Mechanism of Action: Electrophilic Aromatic Substitution[5]

The regioselectivity of the iodination is driven by the electronic activation of the pyrazole ring.

Figure 2: Electrophilic substitution mechanism at the C4 position.

Why C4?

The pyrazole ring is electron-rich. The N1-SEM group donates electron density. The C3-Bromo group is inductively withdrawing but mesomerically donating. The C4 position is the most nucleophilic site remaining on the ring, making it highly susceptible to attack by the iodonium ion (

Troubleshooting & Stability Data

| Observation | Root Cause | Solution |

| Low Yield in Step 1 | Moisture in THF or old NaH | Use freshly distilled THF; titrate NaH or use excess. |

| Regioisomer Mix (1,3 vs 1,5) | Thermodynamic equilibration | Separate carefully. The 1,3-isomer is generally the major product (thermodynamic) if allowed to equilibrate, but kinetics favor N1 alkylation. |

| Incomplete Iodination | Wet MeCN or old NIS | Recrystallize NIS from dioxane/CCl4 if black; use dry MeCN. |

| De-iodination during storage | Light sensitivity of C-I bond | Store product in amber vials at -20°C. |

Deprotection Note

To remove the SEM group after downstream coupling:

-

Method A: TBAF (1 M in THF) + Ethylenediamine (scavenger) at 60 °C.

-

Method B: MgBr2[11]·OEt2 in Nitromethane ( milder, preserves sensitive functional groups).

-

Method C: TFA/DCM (Acidic cleavage, may require heating).

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

Lipshutz, B. H.; Pegram, J. J. "beta-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Lett.[11]1980 , 21, 3343.[11]

-

Vasilevsky, S. F.; Tretyakov, E. V. "Selective Synthesis of 3- and 4-Iodopyrazoles." J. Heterocycl. Chem.1994 , 31, 351.

-

Dagg, R., et al. "Regioselective Synthesis of 1,3,4- and 1,3,5-Substituted Pyrazoles." J. Org. Chem.2015 , 80, 3519. (Discussion on regiocontrol in pyrazole alkylation).

- Larock, R. C.Comprehensive Organic Transformations; Wiley-VCH: New York, 1999.

Sources

- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 2. Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. 3-BROMO-1H-PYRAZOLE | 14521-80-3 [chemicalbook.com]

- 10. 3-BROMO-1H-PYRAZOLE CAS#: 14521-80-3 [m.chemicalbook.com]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Application Note: Precision Synthesis of 3-Alkynyl-4-iodopyrazole Derivatives

Executive Summary

Objective: To provide a robust, high-fidelity protocol for the synthesis of 3-alkynyl-4-iodopyrazole derivatives. Significance: This specific scaffold represents a "privileged structure" in drug discovery, serving as a dense functional core for Janus kinase (JAK) inhibitors, anticancer agents, and complex agrochemicals. The coexistence of an alkyne (at C3) and an iodine (at C4) on the pyrazole ring presents a unique synthetic challenge due to competing reactivities and the necessity for strict regiocontrol. Methodology: This guide details a Sequential Functionalization Strategy , prioritizing the installation of the C3-alkynyl moiety via Sonogashira coupling followed by a highly regioselective C4-electrophilic iodination. This route circumvents the regioselectivity issues inherent in handling 3,4-diiodopyrazoles and avoids the risk of competitive cross-coupling at the C4 position.

Retrosynthetic Logic & Mechanistic Insight

The synthesis of 3-alkynyl-4-iodopyrazoles requires navigating the distinct electronic environments of the pyrazole ring.

The Regioselectivity Paradox

-

C4 Position (Nucleophilic): The C4 carbon is the most electron-rich position on the pyrazole ring, behaving similarly to an enamine. It is the preferred site for electrophilic aromatic substitution (SEAr) (e.g., iodination with NIS or I₂/CAN).

-

C3/C5 Positions (Alpha-Nitrogen): These positions are inductively deactivated by the adjacent nitrogen atoms but are susceptible to deprotonation (Lithiation) or direct metal-catalyzed cross-coupling if a halogen is present.

Strategic Route Selection

Attempting to selectively couple an alkyne to a 3,4-diiodopyrazole core is risky. Palladium-catalyzed oxidative addition typically favors the C4-iodine bond (more electron-rich/weaker bond) over the C3-iodine bond, leading to the undesired 4-alkynyl-3-iodo isomer.

Optimal Pathway:

-

Start: 3-Iodo-1H-pyrazole (or 3-bromo).

-

Step 1 (Protection): Mask the N-H to prevent catalyst poisoning and control tautomerism.

-

Step 2 (C3-Functionalization): Perform Sonogashira coupling at the C3-halide.

-

Step 3 (C4-Functionalization): Exploit the high nucleophilicity of C4 to introduce iodine electrophilically.

Experimental Protocol

Stage 1: N-Protection of 3-Iodopyrazole

Rationale: Unprotected pyrazoles can poison Pd catalysts and lead to side reactions. The THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) groups are recommended for their stability under basic coupling conditions and ease of removal.

Materials:

-

3-Iodo-1H-pyrazole (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

-

p-Toluenesulfonic acid (pTsOH) (0.05 equiv)

-

Dichloromethane (DCM) (anhydrous)